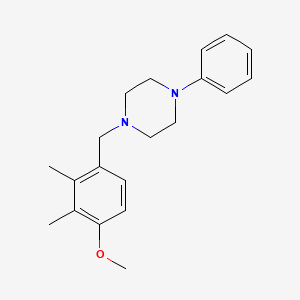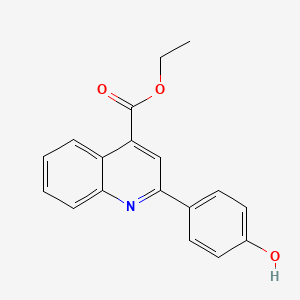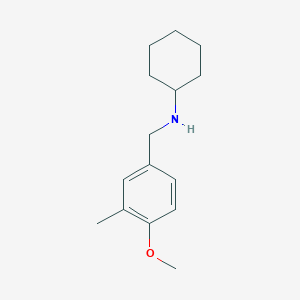
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine (MeOPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. MeOPP is known to have a unique chemical structure that makes it an interesting candidate for the development of novel drugs with therapeutic potential.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine is not fully understood. However, it is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine has been shown to act as a partial agonist at serotonin receptors and as an antagonist at dopamine receptors. It also inhibits the reuptake of monoamines, including serotonin and dopamine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, leading to improved mood and reduced anxiety. 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine. One potential area of research is the development of novel drugs based on the structure of 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine in humans.
Métodos De Síntesis
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of 4-methoxy-2,3-dimethylbenzylamine with phenylpiperazine. The reaction is typically carried out using suitable solvents and reagents under controlled conditions. The purity and yield of the final product can be optimized by adjusting the reaction parameters.
Aplicaciones Científicas De Investigación
1-(4-methoxy-2,3-dimethylbenzyl)-4-phenylpiperazine has been studied for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of monoamine uptake. These properties make it a promising candidate for the development of drugs for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-17(2)20(23-3)10-9-18(16)15-21-11-13-22(14-12-21)19-7-5-4-6-8-19/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUJZZRVSMMSRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)

![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)




![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5786354.png)
![2-chloro-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5786357.png)
![6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5786360.png)
![2-[(3-bromobenzyl)thio]-4-pyrimidinol](/img/structure/B5786373.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5786412.png)